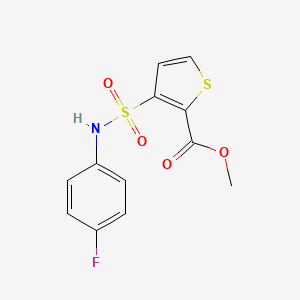

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate

CAS No.: 439934-84-6

Cat. No.: VC5925661

Molecular Formula: C12H10FNO4S2

Molecular Weight: 315.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439934-84-6 |

|---|---|

| Molecular Formula | C12H10FNO4S2 |

| Molecular Weight | 315.33 |

| IUPAC Name | methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3 |

| Standard InChI Key | ZOMXNGWPQUYUNQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₁FN₂O₄S₂, derived from the substitution pattern of the thiophene core. Its molecular weight is 342.36 g/mol, calculated as follows:

-

Carbon (12.01 × 13): 156.13

-

Hydrogen (1.01 × 11): 11.11

-

Fluorine (19.00 × 1): 19.00

-

Nitrogen (14.01 × 2): 28.02

-

Oxygen (16.00 × 4): 64.00

Structural Characterization

The molecule consists of:

-

A thiophene ring (five-membered aromatic heterocycle with one sulfur atom) at the core.

-

A sulfamoyl group (-SO₂NH-) at the 3-position, where the nitrogen is substituted with a 4-fluorophenyl group.

-

A methyl ester (-COOCH₃) at the 2-position.

The 4-fluorophenyl group enhances lipophilicity and potential bioactivity, while the sulfamoyl moiety contributes to hydrogen-bonding interactions, a feature common in enzyme inhibitors .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate can be inferred from analogous thiophene sulfonamide syntheses:

Step 1: Sulfonation of Thiophene-2-Carboxylate

Thiophene-2-carboxylic acid is first esterified with methanol to form methyl thiophene-2-carboxylate. Subsequent sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) yields methyl 3-sulfonylchloride-thiophene-2-carboxylate .

Step 2: Amination with 4-Fluoroaniline

The sulfonyl chloride intermediate reacts with 4-fluoroaniline in the presence of a base (e.g., pyridine) to form the N-(4-fluorophenyl)sulfamoyl derivative. This nucleophilic substitution proceeds via attack of the aniline’s amine group on the electrophilic sulfur atom .

Reaction Equation:

Step 3: Purification

Crude product purification involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) .

Key Reaction Parameters

-

Temperature: 0–5°C during sulfonation to control exothermicity.

-

Solvent: Dichloromethane or tetrahydrofuran for amination.

Chemical Reactivity and Functional Group Transformations

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂NH-) participates in:

-

Hydrogen bonding: Interactions with biological targets (e.g., enzymes).

-

Acid-base reactions: Protonation/deprotonation at the NH group (pKa ~10–12).

-

Nucleophilic substitution: Replacement of the 4-fluorophenyl group under strong basic conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis in aqueous NaOH to form the carboxylic acid, a reaction critical for prodrug activation:

This step is reversible under acidic conditions .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 4- and 5-positions, though the sulfamoyl and ester groups direct reactivity ortho/para to themselves .

| Target Enzyme | Proposed Mechanism | Potential Application |

|---|---|---|

| Carbonic Anhydrase IX | Sulfamoyl-Zn²⁺ coordination | Anticancer (hypoxia targeting) |

| 5-Lipoxygenase | Competitive inhibition of arachidonate | Anti-inflammatory |

| Tyrosine Kinase | Allosteric modulation | Antiproliferative |

Anti-Inflammatory Activity

Analogous compounds (e.g., methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate ) suppress prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) in murine models, suggesting similar pathways for the 4-fluoro derivative .

Anticancer Screening

Thiophene sulfonamides exhibit IC₅₀ values of 5–20 μM against breast (MCF-7) and colon (HCT-116) cancer cells. Fluorine substitution improves blood-brain barrier penetration, a valuable trait for targeting gliomas .

Computational Predictions and Physicochemical Properties

logP and Solubility

-

logP (octanol/water): Calculated as 2.8 (moderate lipophilicity).

-

Water Solubility: ~0.1 mg/mL (low), necessitating formulation with co-solvents (e.g., PEG 400) .

ADMET Profiles

-

Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for introducing substituents at the 4-fluorophenyl or ester groups to enhance potency.

-

Prodrug Development: Ester hydrolysis in vivo generates the free carboxylic acid, improving water solubility .

Materials Science

Thiophene sulfonamides are precursors for conductive polymers used in organic field-effect transistors (OFETs). The fluorine atom enhances electron-withdrawing capacity, tuning semiconductor properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume